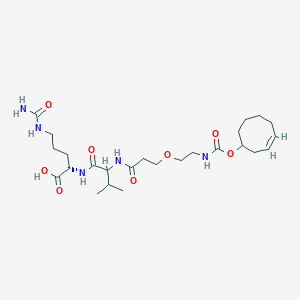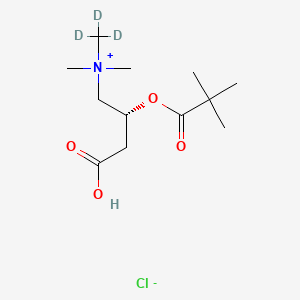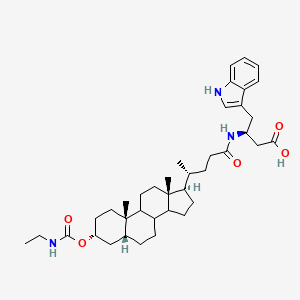![molecular formula C16H13FO3 B12419205 [4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate: is an organic compound characterized by the presence of a fluoro-substituted phenyl group and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-hydroxybenzaldehyde and 4-bromophenyl acetate.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The fluoro-substituted phenyl group can be reduced to form a hydroxy-substituted phenyl group.
Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-fluoro-5-oxo-phenyl derivatives.
Reduction: Formation of 3-fluoro-5-hydroxyphenyl derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of [4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation or cell proliferation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate: can be compared with similar compounds such as:
Trifluorotoluene: Another fluorinated aromatic compound with different reactivity and applications.
Fluorobenzene: A simpler fluorinated aromatic compound used in various chemical syntheses.
Fluoroacetophenone: A fluorinated ketone with distinct chemical properties and uses.
Conclusion
This compound: is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactivity and functionality, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C16H13FO3 |
|---|---|
Molekulargewicht |
272.27 g/mol |
IUPAC-Name |
[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate |
InChI |
InChI=1S/C16H13FO3/c1-11(18)20-16-6-4-12(5-7-16)2-3-13-8-14(17)10-15(19)9-13/h2-10,19H,1H3/b3-2+ |
InChI-Schlüssel |
OAKXGWWZEKTFJH-NSCUHMNNSA-N |
Isomerische SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)F)O |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



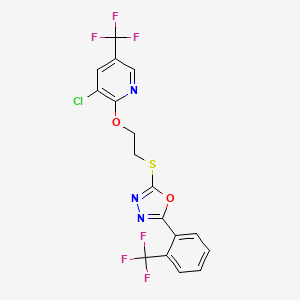

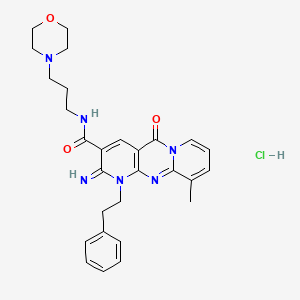
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)



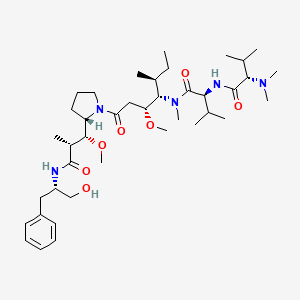
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
